![molecular formula C15H20N2O2 B572154 Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1250999-44-0](/img/structure/B572154.png)

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

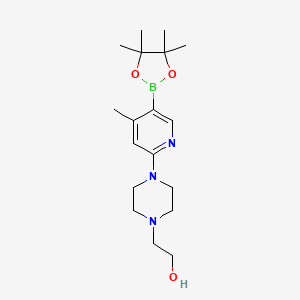

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound . The IUPAC name of this compound is benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate . It has a molecular weight of 260.34 .

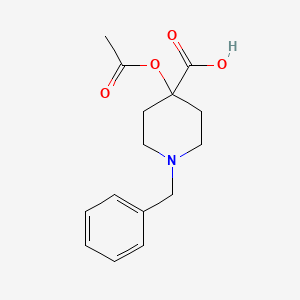

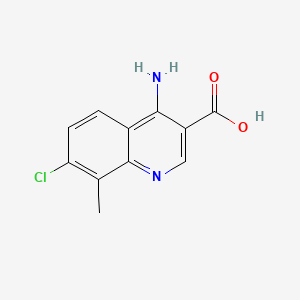

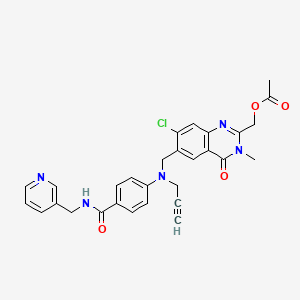

Molecular Structure Analysis

The InChI code of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is 1S/C15H20N2O2/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15/h1-5,16H,6-12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a liquid at room temperature . It has a boiling point of 406.0±45.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, like its closely related compound Benzene-1,3,5-tricarboxamide (BTA), plays a critical role in supramolecular chemistry. BTAs have been pivotal in applications spanning from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is a cornerstone of their application in supramolecular chemistry. The multivalent nature of these compounds drives their applications in the biomedical field, showcasing their versatility and adaptability in scientific research (Cantekin, de Greef, & Palmans, 2012).

Synthesis of Heterocyclic Compounds

The compound is also instrumental in the synthesis of various heterocyclic compounds. For instance, methods have been developed for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents. These compounds have significant biological applications, indicating the compound's utility in creating biologically active molecules (Ibrahim, 2011).

Development of Biologically Active Compounds

The compound is integral to the development of biologically active compounds. A review of 2,3-Benzodiazepine-related compounds highlights the synthesis of new diazepine and 1,2,5-triazepine derivatives over the past 30 years. This research is crucial because newly synthesized heterocyclic ring systems might yield new medicines against diseases currently without remedy, such as certain cancer types. The research on these compounds also contributes significantly to developing antibacterial compounds due to the spread of multiresistant pathogens (Földesi, Volk, & Milen, 2018).

Synthesis and Industrial Applications

The compound is used in the practical synthesis of intermediates for the manufacture of medically relevant materials. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The development of practical, cost-effective, and safe synthesis methods for such intermediates highlights the importance of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate in the pharmaceutical and industrial sectors (Qiu, Gu, Zhang, & Xu, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15/h1-5,16H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKPSLOUBRHLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725594 |

Source

|

| Record name | Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |

CAS RN |

1250999-44-0 |

Source

|

| Record name | Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)